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Abstract

Cianopramine (also known as 3-cyanoimipramine, development code Ro 11-2465) is a
tricyclic antidepressant (TCA) that was investigated for the treatment of depression but was
never marketed.[1][2] Structurally related to imipramine, its primary mechanism of action is the
potent and selective inhibition of serotonin (5-hydroxytryptamine, 5-HT) reuptake.[2][3]
Additionally, Cianopramine exhibits weak antagonistic properties at serotonin receptors. This
document provides a comprehensive overview of the pharmacological profile of
Cianopramine, including its receptor binding characteristics, pharmacodynamic effects, and
available pharmacokinetic information. Detailed experimental methodologies for key assays are
also presented, along with visualizations of relevant biological pathways and experimental
workflows.

Introduction

Cianopramine is a tertiary amine tricyclic antidepressant. Its chemical structure features the
characteristic three-ring core of TCAs, with a cyano group substitution that contributes to its
distinct pharmacological properties. The primary focus of research on Cianopramine has been
its potent and selective inhibition of the serotonin transporter (SERT), a key target in the
treatment of depressive disorders.[2][3] This guide synthesizes the available preclinical and
clinical data to provide a detailed technical overview of Cianopramine's pharmacological
profile.
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Pharmacodynamics

The pharmacodynamic effects of Cianopramine are primarily driven by its interaction with the
serotonergic system. It acts as a potent inhibitor of the serotonin transporter and as a weak
antagonist at certain serotonin receptors.

Receptor and Transporter Binding Affinity

Quantitative data on the binding affinity of Cianopramine to a wide range of CNS receptors is
limited in publicly available literature. However, functional assays and radioligand binding
studies have provided insights into its primary targets.

Target Parameter Value Species Assay Type Reference
Serotonin Platelet 5-HT
Inhibition of
Transporter 80% * 2% Human Uptake (ex [1]
5-HT uptake ]
(SERT) Vivo)
Serotonin-
) induced
Serotonin
IC50 5x10-5M Rat stomach [4]
Receptors )
fundus strip
contraction
o-Adrenergic Weak Phenylephrin
- ) Human [1]
Receptors Antagonism e challenge

Serotonin Reuptake Inhibition

Cianopramine is a potent inhibitor of serotonin reuptake. In a study with healthy volunteers,
single oral doses of Cianopramine resulted in a significant, dose-dependent inhibition of 14C-
labeled serotonin uptake into platelets. A 2 mg oral dose of Cianopramine led to an 80% + 2%
inhibition of platelet serotonin uptake two hours post-administration.[1] Following multiple rising
doses up to 3 mg daily for 7 days, a significant decrease in platelet serotonin concentration
was observed, reaching an approximately 80% reduction from baseline levels after 5 days of
treatment.[3]

Serotonin Receptor Antagonism
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In addition to its reuptake inhibition, Cianopramine demonstrates weak antagonistic effects at
postsynaptic serotonin receptors. In preclinical studies, Cianopramine antagonized the effects
of serotonin agonists. It reduced the number of quipazine-induced head twitches in rats with an
ID50 of 20.1 mg/kg.[4] Furthermore, it attenuated serotonin-induced contractions of the isolated
rat stomach fundus strip with an IC50 value of 5 x 107> M.[4]

Other Receptor Interactions

Evidence suggests that Cianopramine has weak antagonistic effects on alpha-adrenergic
receptors. This was observed in a study where a higher dose of phenylephrine was required to
increase systolic blood pressure after administration of Cianopramine.[1]

Pharmacokinetics

Detailed pharmacokinetic data for Cianopramine in humans, such as elimination half-life,
bioavailability, and volume of distribution, are not extensively reported in the available literature.

Metabolism

Cianopramine is metabolized in vivo to an N-desmethyl metabolite, Ro 12-5419.[1] This
metabolite is also pharmacologically active. As a tricyclic antidepressant, it is anticipated that
the metabolism of Cianopramine is primarily hepatic and mediated by the cytochrome P450
(CYP) enzyme system. The N-demethylation of similar TCAs like imipramine and clomipramine
is catalyzed by CYP1A2, CYP3A4, and CYP2C19, while hydroxylation is often mediated by
CYP2D6.[5][6]

Active Metabolites

The N-desmethyl metabolite of Cianopramine, Ro 12-5419, has been shown to be a less
potent inhibitor of serotonin uptake compared to the parent compound. However, unlike
Cianopramine, Ro 12-5419 also demonstrates activity in inhibiting noradrenaline uptake.[1]

Compound Effect on 5-HT Uptake Effect on NA Uptake

Cianopramine (Ro 11-2465) Potent Inhibitor

Desmethylcianopramine (Ro
12-5419)

Weaker Inhibitor Inhibitor
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Experimental Protocols
Radioligand Binding Assay for Serotonin Transporter

This protocol describes a general method for determining the binding affinity of a compound to
the serotonin transporter using [2H]Ro 11-2465 as the radioligand.

Objective: To determine the binding characteristics of Cianopramine at the serotonin
transporter.

Materials:

¢ [*H]Ro 11-2465 (radioligand)
» Rat cerebral cortex tissue

e Homogenization buffer (e.g., Tris-HCI with NaCl)
» Wash buffer

« Scintillation fluid

o Glass fiber filters

e Homogenizer

e Centrifuge

e Liquid scintillation counter
Procedure:

e Membrane Preparation: Rat cerebral cortex is homogenized in ice-cold buffer and
centrifuged. The resulting pellet is washed and resuspended in fresh buffer to obtain a
membrane preparation.

e Binding Assay: The membrane preparation is incubated with [3H]Ro 11-2465 at various
concentrations in the presence or absence of a high concentration of a competing non-
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labeled ligand (to determine non-specific binding) or varying concentrations of the test
compound (Cianopramine). The binding of [BH]Ro 11-2465 is sodium-dependent.

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate
bound from free radioligand. The filters are then washed with ice-cold buffer.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation
counting.

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total
binding. Binding parameters (Kd and Bmax) are determined by Scatchard analysis of
saturation binding data. Ki values for test compounds are calculated from IC50 values
obtained from competition binding assays.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1668977?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratqry

Check Availability & Pricing

Membrane Preparation Binding Assay Data Acquisition & Analysis
- y Incubation with Da(a Analysis
(Ral Cerebral Corlex)—)( )—)(F HPEHE( (MembranesHR [3HIRo 11-2465 Fil || atiol Scintillation Counting (Kd Bmax, KI))

/- . C )
Sample Collection & Preparation
Venous Blood
(Baseline & Post-dose)
Platelet-Rich Plasma
Preparation

A\ J

Uptake Assay

Incubation with

[14C]-Serotonin

/Quantification & Analysis

Y
(Termination of Uptake)
(Radioactivity Measuremeng

Calculation of
% Inhibition

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

4 Presynaptic Neuron )

O (Serotonin Vesicle

Inhibits Release

Synaptic Cleft

Serotonin

Binds

Postsynaptic Neuron

clllne

(Downstream SignalingD

A\ J

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Binds & Activates

G-Protein
(e.g., Ga)

A ctivates

Y
Effector Enzyme
(e.g., PLC)

enerates
Second Messengers
(e.g., IP3, DAG)

nitiates

(Cellular Response)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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